2-methanesulfonyl-6-methylaniline
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Overview
Description
2-methanesulfonyl-6-methylaniline is a chemical compound with the molecular formula C8H11NO2S . It is a colorless solid that features the sulfonyl functional group . The compound is relatively inert chemically and is able to resist decomposition at room temperature .
Synthesis Analysis
The synthesis of 2-methanesulfonyl-6-methylaniline could potentially involve a multistep reaction sequence starting from easily accessible and often inexpensive alcohols . Using a transition metal catalyst, the alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .Molecular Structure Analysis
The molecular structure of 2-methanesulfonyl-6-methylaniline consists of a benzene ring substituted with a methanesulfonyl group and a methyl group . The molecular weight of the compound is 185.24 g/mol .Chemical Reactions Analysis
Cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .Mechanism of Action
Safety and Hazards
Future Directions
The selective N-alkylation of amines continues to be an important and widely applied chemical transformation in organic synthesis . In this respect, particularly N-methylation of amines is interesting, since this transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible . Therefore, the study and application of 2-methanesulfonyl-6-methylaniline and similar compounds have potential future directions in the field of organic synthesis .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methanesulfonyl-6-methylaniline involves the reaction of 2-nitro-5-methylbenzenesulfonic acid with methylamine, followed by reduction of the resulting nitro compound to the corresponding amine.", "Starting Materials": [ "2-nitro-5-methylbenzenesulfonic acid", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-nitro-5-methylbenzenesulfonic acid in a mixture of methylamine and ethanol.", "Step 2: Heat the reaction mixture at reflux for several hours.", "Step 3: Cool the reaction mixture and filter the resulting solid.", "Step 4: Dissolve the solid in hydrochloric acid and add sodium borohydride.", "Step 5: Stir the reaction mixture at room temperature for several hours.", "Step 6: Add sodium hydroxide to the reaction mixture to adjust the pH.", "Step 7: Extract the product with a suitable organic solvent and dry over anhydrous sodium sulfate.", "Step 8: Purify the product by recrystallization from a suitable solvent." ] } | |
CAS RN |
1540131-63-2 |
Product Name |
2-methanesulfonyl-6-methylaniline |
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
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